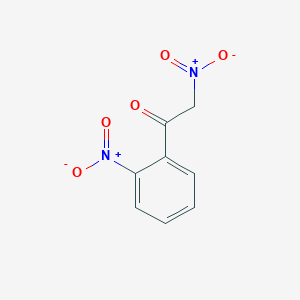
2-Nitro-1-(2-nitrophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-1-(2-nitrophenyl)ethanone, also known as 2’-Nitroacetophenone, is an organic compound with the molecular formula C8H7NO3 and a molecular weight of 165.1461 g/mol . This compound is characterized by the presence of a nitro group (-NO2) attached to the phenyl ring and an ethanone group (-COCH3) attached to the second position of the phenyl ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Nitro-1-(2-nitrophenyl)ethanone can be synthesized through various methods. One common method involves the nitration of acetophenone using nitric acid and sulfuric acid as nitrating agents . The reaction typically occurs under controlled temperature conditions to ensure the selective nitration at the desired position on the phenyl ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Nitro-1-(2-nitrophenyl)ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Applications De Recherche Scientifique
2-Nitro-1-(2-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a synthetic intermediate in the preparation of various organic compounds.
Biology: The compound is utilized in studies involving the synthesis of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is employed in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Nitro-1-(2-nitrophenyl)ethanone involves its interaction with molecular targets through its nitro and ethanone functional groups. The nitro group can participate in redox reactions, while the ethanone group can undergo nucleophilic addition reactions . These interactions can lead to the formation of various intermediates and products, depending on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitroacetophenone: Similar in structure but lacks the additional nitro group on the phenyl ring.
2-Nitrobenzyl alcohol: Contains a hydroxyl group (-OH) instead of the ethanone group.
1-(2-Nitrophenyl)ethanone: Similar structure but with different substituents on the phenyl ring.
Uniqueness
2-Nitro-1-(2-nitrophenyl)ethanone is unique due to the presence of two nitro groups on the phenyl ring, which imparts distinct chemical reactivity and properties compared to other similar compounds . This dual nitro substitution allows for a wider range of chemical transformations and applications in various fields .
Propriétés
Numéro CAS |
46388-92-5 |
|---|---|
Formule moléculaire |
C8H6N2O5 |
Poids moléculaire |
210.14 g/mol |
Nom IUPAC |
2-nitro-1-(2-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H6N2O5/c11-8(5-9(12)13)6-3-1-2-4-7(6)10(14)15/h1-4H,5H2 |
Clé InChI |
SCNLKNKILDXNCK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


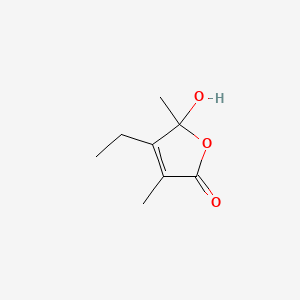
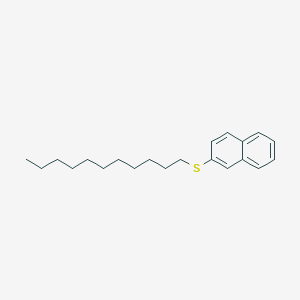
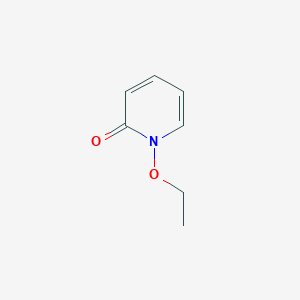
![2,4-Diamino-5-[[3,4-dichlorophenyl]thio]quinazoline](/img/structure/B14660091.png)
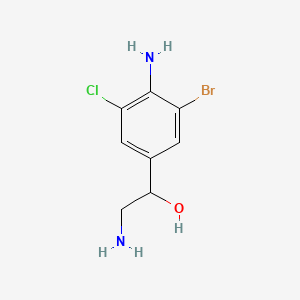
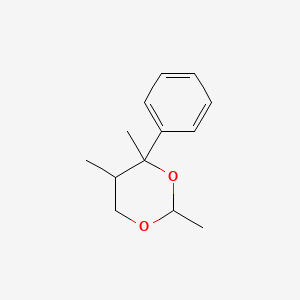

![2-Ethylnaphtho[1,2-B]thiophene](/img/structure/B14660109.png)
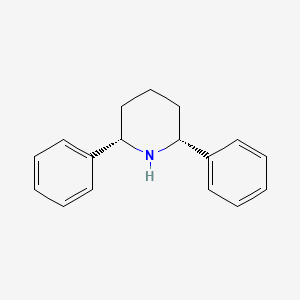
![1-Chloro-4-({4-[(4-methylphenyl)sulfanyl]but-2-yn-1-yl}oxy)benzene](/img/structure/B14660120.png)


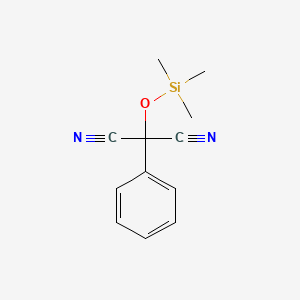
![13-thia-3,5-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),3,7,9,11,14,16-octaene](/img/structure/B14660143.png)
